Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-
Description
The compound "Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-" features a benzene ring substituted at the 1-position with a 5-bromopentyloxy group (O-(CH₂)₅Br) and at the 4-position with a phenylmethoxy (benzyloxy, OCH₂C₆H₅) group. Its molecular formula is C₁₈H₂₁BrO₂, with a molecular weight of 359.26 g/mol.
Properties
IUPAC Name |
1-(5-bromopentoxy)-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO2/c19-13-5-2-6-14-20-17-9-11-18(12-10-17)21-15-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQNLFKDLLAPBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20529223 | |
| Record name | 1-(Benzyloxy)-4-[(5-bromopentyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20529223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87477-67-6 | |
| Record name | 1-(Benzyloxy)-4-[(5-bromopentyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20529223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)- typically involves the reaction of 1-bromo-5-pentanol with 4-(phenylmethoxy)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The phenylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form the corresponding alkane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical products due to its unique structural properties.
Mechanism of Action
The mechanism of action of Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)- involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the phenylmethoxy group can undergo oxidation or reduction. These interactions can lead to the formation of various derivatives with different biological and chemical properties .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s structural analogues vary in substituent chain length, halogen type, or aromatic substituents. Below is a comparative analysis of relevant compounds identified in the evidence:
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Properties
- Chain Length: The 5-bromopentyloxy group in the target compound increases lipophilicity compared to shorter-chain analogues (e.g., 2-bromoethoxy in ).
- Halogen Type : Bromine’s higher atomic weight and polarizability compared to chlorine (e.g., in ) may influence reactivity in nucleophilic substitutions. Bromoalkoxy chains are more susceptible to elimination or displacement reactions than chlorinated counterparts.
- Aromatic Substituents: The phenylmethoxy group provides steric bulk and aromatic stability, distinguishing it from non-aromatic ethers like 4-Bromophenyl phenyl ether .
Biological Activity
Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-, with the molecular formula and a molecular weight of 349.3 g/mol, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies.
The compound is synthesized through the reaction of 1-bromo-5-pentanol with 4-(phenylmethoxy)phenol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions typically involve heating to facilitate product formation.
Chemical Reactions
Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)- can undergo various chemical reactions:
- Substitution Reactions : The bromine atom can be substituted with nucleophiles, leading to different derivatives.
- Oxidation Reactions : The phenylmethoxy group can be oxidized to form aldehydes or carboxylic acids.
- Reduction Reactions : Reduction at the bromine site can produce corresponding alkanes.
The biological activity of Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)- is primarily attributed to its interaction with various biological molecules. The bromine atom facilitates nucleophilic substitution reactions, while the phenylmethoxy group may undergo oxidation or reduction processes. These interactions potentially lead to the formation of biologically active derivatives.
Toxicological Profile
Benzene derivatives have been associated with various health risks, including hematotoxicity and carcinogenic effects. Occupational exposure to benzene has been linked to acute myeloid leukemia and myelodysplastic syndromes. The compound's lipophilicity allows it to accumulate in lipid-rich tissues, which may enhance its toxicological effects .
Case Studies and Research Findings
- Genomic Damage Assessment :
- Metabolism and Excretion :
-
Comparative Analysis :
- When compared to other halogenated benzene derivatives (e.g., chloro-, iodo-, fluorinated analogs), the brominated compound exhibits unique reactivity profiles that may influence its biological activity and toxicity.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
